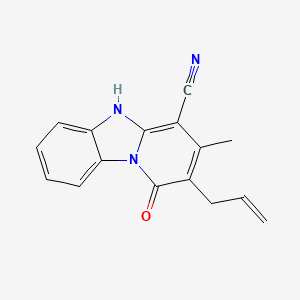

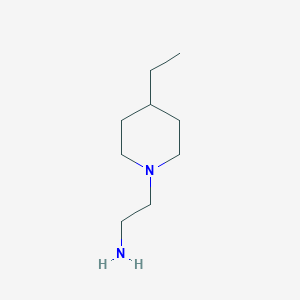

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures related to 2-Allyl-1-hydroxy-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile, often involves the condensation of o-phenylenediamine with acids or their derivatives. A notable method includes the reaction of 2-benzoyl benzimidazole with ethyl 4-bromo-3-arylbut-2-enoate, yielding compounds with varying absorption and fluorescence characteristics depending on the substituents (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the target compound, can be elucidated through techniques such as X-ray crystallography, NMR, and HRMS. These compounds often display interesting optical properties, including fluorescence, which can be influenced by their molecular structure (Chen et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, formylation, chlorination, and conversion into azido, amino, piperidino, and methoxy derivatives. Their reactivity can lead to compounds with potential antimicrobial activity and other biological properties (Rida et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are critical for their application in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and antiproliferative activities. These properties are influenced by their chemical structure and the presence of functional groups, which can interact with biological targets (Rida et al., 1988).

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Metabolism Studies

One significant application of similar compounds is in the realm of enzyme inhibition and drug metabolism. Compounds like (S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one and (4aR,9aS)-1-(1H-benzo[d]midazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride, which share structural similarities, have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. These compounds, used for treating type-2 diabetes, were labeled with carbon-13 and carbon-14 for drug metabolism and other studies (Latli et al., 2017).

Fluorescent Properties and Textile Industry Applications

Compounds with a structure similar to 2-Allyl-1-hydroxy-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile have been studied for their fluorescent properties. For instance, 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, a key compound in synthesizing oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, was prepared and evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial and Antifungal Activity

Similar benzimidazole-derived compounds have been explored for their potential antimicrobial and antifungal activities. For example, substituted pyrido[1,2‐a]benzimidazoles and their derivatives showed in vitro antibacterial activity, with some compounds displaying potency against specific bacterial strains (Rida et al., 1988). Another study synthesized derivatives with anticipated antimicrobial activity, revealing that many compounds exhibited in vitro antimicrobial efficacy (Badawey & Gohar, 1992).

Antitumor Applications

Benzimidazole-pyrimidine conjugates, structurally related to 2-Allyl-1-hydroxy-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile, have been synthesized and evaluated for their antitumor properties. These compounds showed marked in vitro cytotoxic activity against various cancer cell lines, indicating potential applications in cancer treatment (Abdel-Mohsen et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-1-oxo-2-prop-2-enyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-3-6-11-10(2)12(9-17)15-18-13-7-4-5-8-14(13)19(15)16(11)20/h3-5,7-8,18H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQLJKLTOFGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)

![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)